Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C20H20O3 This compound features a cyclopropane ring substituted with acetyl and diphenyl groups, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1,1-diphenylethylene in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in cycloaddition and ring-opening reactions, which are crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-diphenylcyclopropane-1-carboxylate: Similar structure but lacks the acetyl group.
Ethyl 1-acetyl-2-phenylcyclopropane-1-carboxylate: Similar but with only one phenyl group.
Uniqueness
Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is unique due to the presence of both acetyl and diphenyl groups on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
591228-29-4 |
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Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20O3/c1-3-23-18(22)19(15(2)21)14-20(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
DZFYMIZGZWFRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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